molecular formula C7H5FN2O B6233929 3-amino-2-fluoro-6-hydroxybenzonitrile CAS No. 2091504-96-8

3-amino-2-fluoro-6-hydroxybenzonitrile

Cat. No.: B6233929
CAS No.: 2091504-96-8
M. Wt: 152.13 g/mol
InChI Key: NEXDFEVXEGICQJ-UHFFFAOYSA-N
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Description

3-amino-2-fluoro-6-hydroxybenzonitrile is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is an aromatic compound with the molecular formula C7H5FN2O, and it features an amino group, a fluoro group, a hydroxy group, and a nitrile group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-fluoro-6-hydroxybenzonitrile typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by reduction and substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical processes that ensure consistent quality and cost-effectiveness. These methods may include continuous flow reactions and the use of automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-fluoro-6-hydroxybenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluoro and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products .

Major Products Formed

Major products formed from these reactions include various substituted benzonitriles, aminobenzonitriles, and hydroxybenzonitriles, depending on the specific reagents and conditions used .

Scientific Research Applications

3-amino-2-fluoro-6-hydroxybenzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 3-amino-2-fluoro-6-hydroxybenzonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cell function and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzonitriles such as 2-amino-6-fluorobenzonitrile and 3-amino-4-fluoro-5-hydroxybenzonitrile .

Uniqueness

3-amino-2-fluoro-6-hydroxybenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2091504-96-8

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

3-amino-2-fluoro-6-hydroxybenzonitrile

InChI

InChI=1S/C7H5FN2O/c8-7-4(3-9)6(11)2-1-5(7)10/h1-2,11H,10H2

InChI Key

NEXDFEVXEGICQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)F)C#N)O

Purity

95

Origin of Product

United States

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